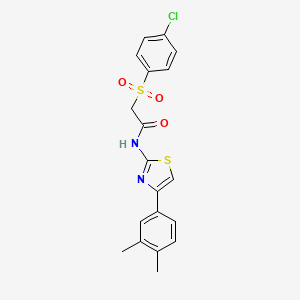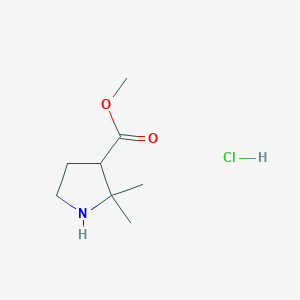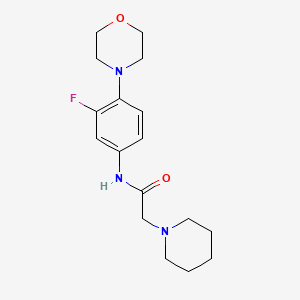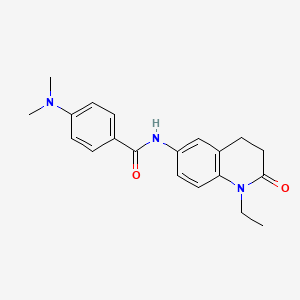
6-Amino-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, also known as this compound, is an important compound in the field of medicinal chemistry. It is a derivative of pyrimidine, a heterocyclic aromatic compound. This compound is a potential drug candidate with potential therapeutic applications in the treatment of diseases such as cancer and diabetes.
Mécanisme D'action
The mechanism of action of 6-Amino-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects
This compound(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of the neurotransmitter acetylcholine. This can lead to improved cognitive function and memory. In addition, it has been found to have anti-inflammatory and anti-tumor effects, as well as potential therapeutic applications in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-Amino-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione in laboratory experiments is its availability. It is relatively easy to obtain and can be synthesized in the laboratory using a variety of methods. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that it is a potentially hazardous compound and should be handled with care.
Orientations Futures
The potential therapeutic applications of 6-Amino-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione are still being explored. Future research could focus on the development of more effective and specific inhibitors of acetylcholinesterase, as well as the development of more effective and specific anti-inflammatory and anti-tumor compounds. In addition, further research could focus on the development of new therapeutic applications for this compound, such as the treatment of Alzheimer’s disease. Finally, further research could focus on the development of new methods of synthesis and delivery of this compound, as well as the development of more effective formulations.
Méthodes De Synthèse
6-Amino-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be synthesized by a variety of methods. The most common method is the reaction between 2-furoyl chloride and 1,3-dimethylpyrimidine-2,4(1H,3H)-dione in the presence of a base, such as sodium hydroxide. The reaction produces this compound as the major product. The reaction is usually carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide.
Applications De Recherche Scientifique
6-Amino-5-(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione(2-furoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has been studied extensively in the field of medicinal chemistry. It has been found to have potential therapeutic applications in the treatment of cancer, diabetes, and other diseases. In addition, it has been studied as a potential drug candidate for the treatment of Alzheimer’s disease.
Propriétés
IUPAC Name |
6-amino-5-(furan-2-carbonyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-13-9(12)7(10(16)14(2)11(13)17)8(15)6-4-3-5-18-6/h3-5H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEJLQRPTLPJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)


![(1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2443488.png)

![3-[(3-Hydroxy-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B2443491.png)
![Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2443492.png)

![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2443495.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(3-methoxyphenyl)methyl]propanediamide](/img/structure/B2443498.png)
![(E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide](/img/structure/B2443499.png)
![6-cyclopropyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2443502.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2443503.png)
![4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2443504.png)